![molecular formula C21H21ClN4 B14208811 4-{4-[4-(4-Chlorophenyl)piperidin-4-yl]phenyl}pyrimidin-2-amine CAS No. 917807-69-3](/img/structure/B14208811.png)
4-{4-[4-(4-Chlorophenyl)piperidin-4-yl]phenyl}pyrimidin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{4-[4-(4-Chlorophenyl)piperidin-4-yl]phenyl}pyrimidin-2-amine is a complex organic compound that belongs to the class of diphenylmethanes. This compound is characterized by the presence of a pyrimidine ring attached to a piperidine ring, which is further substituted with a chlorophenyl group. The unique structure of this compound makes it a subject of interest in various scientific research fields, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[4-(4-Chlorophenyl)piperidin-4-yl]phenyl}pyrimidin-2-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a substitution reaction, often using a chlorinated aromatic compound.
Formation of the Pyrimidine Ring: The pyrimidine ring is formed through a condensation reaction involving suitable amine and carbonyl compounds.
Coupling Reactions: The final step involves coupling the piperidine and pyrimidine rings to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This often includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-{4-[4-(4-Chlorophenyl)piperidin-4-yl]phenyl}pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenated compounds, nucleophiles or electrophiles, solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or hydrogenated products.
Aplicaciones Científicas De Investigación
4-{4-[4-(4-Chlorophenyl)piperidin-4-yl]phenyl}pyrimidin-2-amine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 4-{4-[4-(4-Chlorophenyl)piperidin-4-yl]phenyl}pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases or interact with DNA, affecting cellular processes such as proliferation and apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
4-(4-Chlorophenyl)piperidin-4-ol: A related compound with a hydroxyl group instead of the pyrimidine ring.
4-(4-Chlorophenyl)-4-hydroxypiperidine: Another similar compound with a hydroxyl group and a piperidine ring.
Uniqueness
The uniqueness of 4-{4-[4-(4-Chlorophenyl)piperidin-4-yl]phenyl}pyrimidin-2-amine lies in its specific structural features, such as the combination of the pyrimidine and piperidine rings with the chlorophenyl group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.
Propiedades
Número CAS |
917807-69-3 |
|---|---|
Fórmula molecular |
C21H21ClN4 |
Peso molecular |
364.9 g/mol |
Nombre IUPAC |
4-[4-[4-(4-chlorophenyl)piperidin-4-yl]phenyl]pyrimidin-2-amine |
InChI |
InChI=1S/C21H21ClN4/c22-18-7-5-17(6-8-18)21(10-13-24-14-11-21)16-3-1-15(2-4-16)19-9-12-25-20(23)26-19/h1-9,12,24H,10-11,13-14H2,(H2,23,25,26) |
Clave InChI |
UMYFLFKOBFRGJH-UHFFFAOYSA-N |
SMILES canónico |
C1CNCCC1(C2=CC=C(C=C2)C3=NC(=NC=C3)N)C4=CC=C(C=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


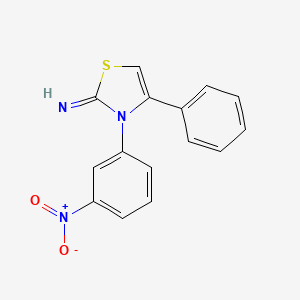
![3-[2-(1,3-Thiazol-5-yl)hydrazinylidene]-2H-1-benzopyran-2,4(3H)-dione](/img/structure/B14208735.png)
![Phenol, 2,6-bis[[(1R,2S)-2-(3,5-dimethylphenyl)cyclohexyl]oxy]-](/img/structure/B14208748.png)
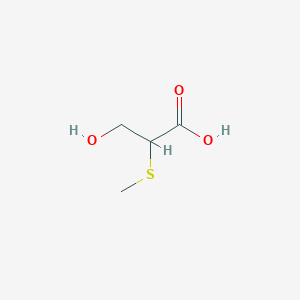
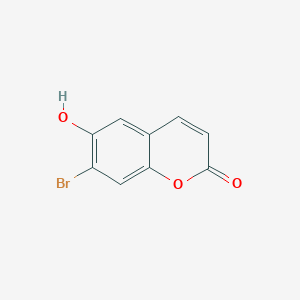
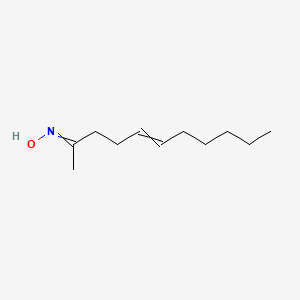
![Acetamide, N-[4-oxo-4-(2-thienyl)butyl]-](/img/structure/B14208782.png)
![1-[(1R)-1-Phenylethyl]-2,3,5,6,7,7a-hexahydro-1H-indole](/img/structure/B14208797.png)
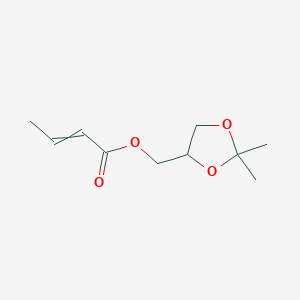
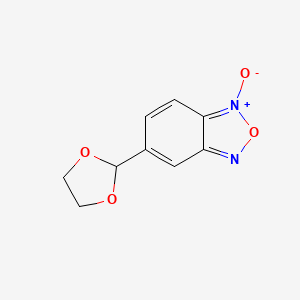
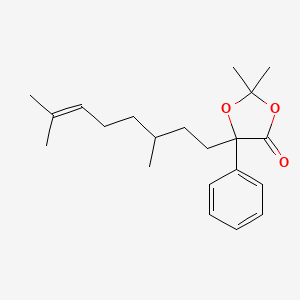
![1H-Indole, 3-[[4-(2-methoxyphenyl)-1-piperidinyl]methyl]-2-phenyl-](/img/structure/B14208822.png)
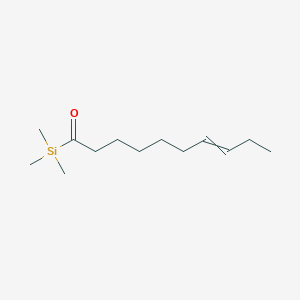
![2-{5-[(7-Phenylheptyl)sulfanyl]-1,3,4-oxadiazol-2-YL}pyridine](/img/structure/B14208828.png)
